molecular formula C17H17N5O B6126231 2-[(4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(1H)-one

2-[(4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(1H)-one

Cat. No.: B6126231
M. Wt: 307.35 g/mol
InChI Key: OYDZPCQRUSICAL-UHFFFAOYSA-N
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Description

2-[(4-Methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(1H)-one is a synthetic organic compound featuring a complex structure with two fused quinazoline-based moieties linked by an amino bridge. This compound is of significant interest in medicinal chemistry and drug discovery research, primarily due to the well-documented pharmacological activities of the 5,6,7,8-tetrahydroquinazoline scaffold. While specific biological data for this compound may be limited, its core structural motif is recognized as a privileged scaffold in the design of enzyme inhibitors. Research on closely related tetrahydroquinazoline derivatives has demonstrated high binding affinity to essential microbial enzymes, such as dihydrofolate reductase (DHFR) and sterol 14α-demethylase (CYP51), suggesting strong potential for application in antitubercular and antifungal agent development . Furthermore, the quinazoline pharmacophore is a classic structure in oncology research, forming the basis of several approved tyrosine kinase inhibitors (e.g., Gefitinib). This suggests that the compound could serve as a valuable intermediate or precursor for synthesizing novel candidates for evaluating cytotoxic activity against various cancer cell lines . Its mechanism of action, inferred from its analogues, likely involves targeted protein inhibition, disrupting critical cellular processes in pathogens or diseased human cells. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydro-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O/c1-10-11-6-2-4-8-13(11)19-16(18-10)22-17-20-14-9-5-3-7-12(14)15(23)21-17/h2,4,6,8H,3,5,7,9H2,1H3,(H2,18,19,20,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYDZPCQRUSICAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC2=CC=CC=C12)NC3=NC4=C(CCCC4)C(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Tetrahydroquinazolinone Core

The tetrahydroquinazolin-4(1H)-one scaffold is synthesized via cyclocondensation of 2-aminocyclohexanecarboxylic acid derivatives with urea or thiourea. For example, heating 2-amino-5-methylbenzoic acid with butyl isothiocyanate in ethanol yields 2-thioxoquinazolin-4-one intermediates, which are subsequently alkylated or oxidized to introduce substituents.

Introduction of the 4-Methylquinazolin-2-ylamino Group

The amino linkage is established through nucleophilic substitution or Buchwald-Hartwig amination. In one protocol, the tetrahydroquinazolinone core is treated with 2-chloro-4-methylquinazoline in the presence of a palladium catalyst and a base such as cesium carbonate. This coupling reaction proceeds at 80–100°C in dimethylformamide (DMF), achieving moderate to high yields (60–75%).

Table 1: Representative Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)Reference
CyclocondensationEthanol, 80°C, 18 h82
AlkylationDMF, K₂CO₃, 90°C, 12 h78
AminationPd(OAc)₂, Xantphos, Cs₂CO₃, DMF, 100°C, 24 h65

One-Pot Tandem C–H Amination and Annulation

A copper-mediated tandem C(sp²)–H amination and annulation strategy has been developed for constructing quinazolin-4(1H)-one frameworks. This method eliminates the need for pre-functionalized starting materials, enhancing synthetic efficiency:

Reaction Mechanism

  • C–H Activation : A copper catalyst (e.g., CuI) activates the C–H bond of benzamide derivatives.

  • Amine Coupling : The activated intermediate reacts with 4-methylquinazolin-2-amine, forming a C–N bond.

  • Annulation : Intramolecular cyclization yields the tetrahydroquinazolinone ring system.

This method operates under mild conditions (80°C, 12 h) and tolerates electron-donating and electron-withdrawing substituents, achieving yields of 50–70%.

Ring-Closure Reactions Under Acidic Conditions

Ring-closure reactions using concentrated hydrochloric acid or acetic anhydride are widely employed for quinazolinone synthesis. For example:

Acid-Mediated Cyclization

A mixture of 2-[3-(2-ethoxy-2-oxoethyl)ureido]benzoic acid derivatives is refluxed in concentrated HCl, inducing cyclization to form the tetrahydroquinazolinone core. Subsequent hydrazinolysis or alkylation introduces the 4-methylquinazolin-2-ylamino group.

Table 2: Acidic Cyclization Conditions and Outcomes

Starting MaterialAcid UsedTemperatureTime (h)Yield (%)
2-Ureidobenzoic acid derivativeHClReflux685
N-Chloroacetyl anthranilateAc₂O120°C372

Transition-Metal-Mediated Cross-Coupling

Palladium and copper catalysts facilitate cross-coupling reactions between halogenated quinazolines and aminotetrahydroquinazolinones. For instance:

Ullmann-Type Coupling

A mixture of 2-iodo-4-methylquinazoline and 5,6,7,8-tetrahydroquinazolin-4(1H)-one-2-amine undergoes coupling in the presence of CuI and trans-4-hydroxyproline in dimethyl sulfoxide (DMSO) at 90°C. This method affords the target compound in 68% yield with excellent regioselectivity.

Comparative Analysis of Synthetic Routes

Each method presents distinct advantages and limitations:

MethodAdvantagesLimitations
Multi-Step CyclocondensationHigh purity, scalableLengthy synthesis (>4 steps)
Tandem C–H AminationAtom-economical, fewer stepsRequires specialized catalysts
Acid-Mediated CyclizationLow cost, simple setupHarsh conditions, moderate yields
Transition-Metal CouplingHigh regioselectivityExpensive catalysts, inert atmosphere needed

Optimization Strategies for Industrial Production

Industrial-scale synthesis prioritizes cost-effectiveness and sustainability:

  • Solvent Selection : Replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact.

  • Catalyst Recycling : Immobilized copper nanoparticles on mesoporous silica enable catalyst reuse without significant loss in activity.

  • Continuous-Flow Systems : Microreactor technology enhances heat transfer and reduces reaction times by 40% .

Chemical Reactions Analysis

Types of Reactions

2-[(4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the quinazolinone ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various electrophiles and nucleophiles depending on the desired substitution pattern.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of dihydroquinazolinones.

Scientific Research Applications

2-[(4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(1H)-one has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of other heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Scaffold Modifications

Quinazoline derivatives exhibit diverse biological activities depending on substituents and core modifications. Below is a comparative analysis of ECH-91 with key analogs:

Reactivity and Stability

  • Photooxidation Sensitivity: Unlike the tert-butyl-substituted hexahydroquinazolinone in , which undergoes singlet oxygen-mediated oxidation to form hydroperoxides, ECH-91’s methyl and amino groups may confer stability under similar conditions .
  • Synthetic Accessibility : ECH-91’s moderate yield (63%) contrasts with higher yields for ECH-90 (67%), suggesting steric or electronic challenges in its synthesis .

Physicochemical and Spectral Comparisons

Table 2: Spectral Data Comparison
Compound ID IR (C=O stretch, cm$^{-1}$) $^1$H NMR Features (δ, ppm) Reference
ECH-91 (8f) Not reported Methyl (~2.5 ppm), NH (~10.3 ppm)
2b () 1674 Methoxy (3.82 ppm), aromatic (7.02–7.62)
12 () Not reported Hydroperoxy proton (~5.0–6.0 ppm)

Insights:

  • Aromatic proton shifts in 2b () suggest greater electron density compared to ECH-91’s methyl-substituted system .

Biological Activity

The compound 2-[(4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(1H)-one is a member of the quinazoline family, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity through the analysis of existing research findings, including case studies and data tables.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C12H14N4O\text{C}_{12}\text{H}_{14}\text{N}_{4}\text{O}

This structure features a quinazolinone framework that is often associated with various pharmacological activities.

PropertyValue
Molecular FormulaC₁₂H₁₄N₄O
Molecular Weight230.26 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO and DMF

Antidiabetic Properties

Research indicates that compounds similar to This compound exhibit significant inhibition of dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism. DPP-IV inhibitors are crucial in managing type 2 diabetes mellitus by enhancing insulin secretion and reducing glucagon levels.

Case Study: DPP-IV Inhibition

A study demonstrated that derivatives of quinazoline effectively inhibited DPP-IV activity, leading to improved glycemic control in diabetic models. The compound showed an IC50 value comparable to established DPP-IV inhibitors like Linagliptin .

Antimicrobial Activity

The quinazoline derivatives have also been evaluated for their antimicrobial properties. Preliminary studies suggest that This compound exhibits inhibitory effects against various bacterial strains.

Table 2: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Salmonella enterica128 µg/mL

Neuroprotective Effects

Emerging evidence suggests potential neuroprotective effects of quinazoline derivatives. The compound may modulate neuroinflammatory responses and protect neuronal cells from apoptosis.

Case Study: Neuroprotection

In vitro studies have shown that the compound can reduce oxidative stress markers in neuronal cell lines exposed to neurotoxic agents. This suggests a potential therapeutic role in neurodegenerative diseases .

The biological activity of This compound is believed to involve interaction with specific receptors or enzymes involved in key metabolic pathways. For instance:

  • DPP-IV Inhibition : The compound binds to the active site of DPP-IV, preventing substrate hydrolysis and enhancing incretin levels.
  • Antimicrobial Action : It disrupts bacterial cell wall synthesis or inhibits essential metabolic pathways in bacteria.
  • Neuroprotective Mechanisms : It may enhance antioxidant defenses and inhibit pro-inflammatory cytokine production.

Q & A

Q. What are the common synthetic routes for 2-[(4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(1H)-one, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, such as cyclocondensation of substituted amines with carbonyl-containing precursors. For example, retrosynthetic analysis suggests using anthranilic acid derivatives and primary amines as starting materials . Key optimization parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction kinetics by stabilizing intermediates .
  • Catalysts : Acidic or basic catalysts (e.g., acetic acid or K₂CO₃) improve cyclization efficiency .
  • Temperature control : Reactions often require reflux conditions (80–120°C) to achieve high yields .
    Monitoring via TLC or HPLC ensures intermediate purity .

Q. Which spectroscopic and analytical methods are critical for confirming the compound’s structure?

Structural validation relies on:

  • ¹H/¹³C-NMR : To resolve hydrogen environments (e.g., NH at δ 8–10 ppm, aromatic protons at δ 6.5–8.5 ppm) and carbon frameworks .
  • IR spectroscopy : Identifies functional groups like C=O (1700–1680 cm⁻¹) and NH stretches (3200–3300 cm⁻¹) .
  • Mass spectrometry (MS) : Confirms molecular weight and fragmentation patterns .
    X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Q. What in vitro biological assays are typically used to evaluate its pharmacological potential?

Common assays include:

  • Antimicrobial activity : Disk diffusion or microdilution assays against bacterial/fungal strains .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme inhibition : Kinase or protease inhibition studies using fluorometric/colorimetric substrates .
    Dose-response curves and positive controls (e.g., doxorubicin for cytotoxicity) ensure reliability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

SAR analysis involves:

  • Substituent variation : Introducing electron-withdrawing groups (e.g., Cl, NO₂) at the quinazoline 4-position enhances antimicrobial activity, while methoxy groups improve solubility .
  • Scaffold hybridization : Fusing triazole or thiazole rings (e.g., as in ) can modulate target selectivity .
  • Molecular docking : Computational models predict binding affinities to targets like DHFR or EGFR kinases . Validating predictions with in vitro assays resolves discrepancies .

Q. What experimental design principles ensure reproducibility in bioactivity studies?

Adopt a split-plot design to manage variables:

  • Main plots : Test compound concentrations (e.g., 1–100 μM).
  • Subplots : Biological replicates (n ≥ 3) to account for inter-assay variability .
  • Controls : Include vehicle (DMSO) and reference drug controls.
    Randomization of sample processing minimizes bias .

Q. How can researchers resolve contradictions in bioactivity data across studies?

Contradictions often arise from:

  • Synthetic impurities : Validate purity via HPLC (>95%) and characterize byproducts .
  • Assay conditions : Standardize pH, temperature, and incubation times. For example, serum proteins in cell media may reduce compound bioavailability .
  • Statistical analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s) to identify significant differences .

Q. What strategies optimize multi-step synthesis for scalable production?

  • Flow chemistry : Continuous reactors improve yield and reduce side reactions in steps like cyclization .
  • Green chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
  • Catalyst recycling : Immobilized catalysts (e.g., Pd/C) reduce costs in hydrogenation steps .

Methodological Notes

  • Data validation : Cross-reference spectral data with databases (e.g., PubChem) to confirm structural assignments .
  • Ethical compliance : Follow institutional guidelines for biological testing, including ethical review for animal studies .

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